Cas no 2136131-66-1 (tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate)
![tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2136131-66-1x500.png)
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-798759
- 2136131-66-1
- tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate
-
- インチ: 1S/C13H19NO3S/c1-5-10(11(15)9-6-7-18-8-9)14-12(16)17-13(2,3)4/h6-8,10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1
- InChIKey: PMEROCKDQJCGHJ-JTQLQIEISA-N
- SMILES: S1C=CC(=C1)C([C@H](CC)NC(=O)OC(C)(C)C)=O
計算された属性
- 精确分子量: 269.10856464g/mol
- 同位素质量: 269.10856464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 83.6Ų
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798759-0.25g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-798759-5.0g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-798759-1.0g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-798759-0.5g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-798759-0.1g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-798759-2.5g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-798759-10.0g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-798759-0.05g |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate |
2136131-66-1 | 95.0% | 0.05g |
$768.0 | 2025-02-21 |
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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10. Back matter
tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamateに関する追加情報
Introduction to tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate (CAS No. 2136131-66-1)
The compound tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate (CAS No. 2136131-66-1) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of chiral intermediates. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and as a key intermediate in the synthesis of bioactive molecules.
The structural framework of tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate incorporates several pharmacologically relevant features. The presence of a thiophene ring at the C1 position of the butanoyl moiety not only contributes to the molecule's solubility and metabolic stability but also introduces a scaffold that is commonly found in biologically active compounds. Thiophene derivatives are well-documented for their role in various therapeutic applications, including antiviral, antibacterial, and anticancer agents.
The chiral center at the (2S)-configuration of the butanoyl group is particularly noteworthy. The stereochemistry of this compound is critical for its biological activity, as enantiomeric differences can significantly influence pharmacokinetic and pharmacodynamic properties. The use of N-carbamate functionality enhances the stability of the molecule while allowing for further derivatization, making it a versatile building block for medicinal chemists.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of tert-butyl N-[(2S)-1-oxo-1-(thiophen-3-yl)butan-2-yl]carbamate, facilitating its integration into drug discovery pipelines. The synthesis involves multi-step organic transformations, including stereoselective carbonylation reactions and protection-deprotection strategies, which highlight the compound's synthetic challenge and elegance.
In the context of modern drug development, this compound has been explored as a precursor for more complex molecules. For instance, researchers have investigated its utility in generating protease inhibitors, where the combination of thiophene and chiral butanoyl moieties can modulate enzyme activity effectively. Such studies underscore the importance of carefully designed intermediates in optimizing drug candidates.
The pharmacological profile of tert-butyl N-[(2S)-1-(thiophenethyl)carbamate] derivatives has been extensively studied in preclinical models. Initial findings suggest that these compounds exhibit promising bioactivity against several targets, including kinases and transcription factors. The rigid structure provided by the carbamate moiety helps maintain conformational stability, which is often essential for binding to biological receptors with high affinity.
The incorporation of a thiophenethyl side chain enhances the compound's interaction with biological targets by introducing hydrophobic and aromatic interactions. This feature is particularly relevant in designing molecules that require precise spatial orientation within a binding pocket. Additionally, the tert-butyl group at the nitrogen position contributes to metabolic stability, reducing susceptibility to enzymatic degradation.
From an industrial perspective, the scalability of producing CAS No. 2136131-66-1 is a critical factor for its commercial viability. Recent innovations in continuous flow chemistry have enabled more efficient synthesis routes, reducing both production costs and environmental impact. These advancements align with global trends toward sustainable pharmaceutical manufacturing practices.
The role of computational chemistry in optimizing tert-butyl N-[(2S)-1-(thiophenethyl)carbamate derivatives cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. This interdisciplinary approach accelerates drug discovery by minimizing trial-and-error experimentation.
Future research directions may explore novel derivatives of this compound to expand its therapeutic applications. For example, modifications to the thiophene ring or introduction of additional functional groups could yield compounds with enhanced bioavailability or targeted action against specific diseases. Such explorations are driven by the need for innovative solutions in addressing unmet medical needs.
In conclusion, tert-butyl N-[(2S)-1-(thiophenethyl)carbamate (CAS No. 2136131-66 represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activity. Its synthesis, characterization, and application in drug development exemplify the synergy between organic chemistry and medicinal chemistry in advancing therapeutic agents.
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